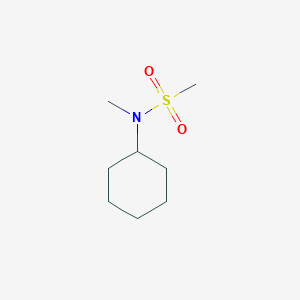
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as NTFD or nitrobenzoxadiazole, and it is a fluorescent probe that is commonly used in biochemical and physiological research.
作用機序
The mechanism of action of 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is based on its fluorescent properties. When excited by light of a specific wavelength, the compound emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of the compound and the local environment. Therefore, changes in the local environment can be detected by changes in the intensity of the emitted light.
Biochemical and Physiological Effects:
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in research experiments. However, it is important to note that NTFD may interfere with some biological processes due to its fluorescent properties.
実験室実験の利点と制限
One of the main advantages of using 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is its high sensitivity and specificity. It can detect changes in the local environment at very low concentrations. In addition, it is easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of NTFD is that it may interfere with some biological processes due to its fluorescent properties. It is important to carefully design experiments to minimize any potential interference.
将来の方向性
There are several future directions for research involving 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium. One area of research is the development of new fluorescent probes that are more specific and sensitive than NTFD. Another area of research is the application of NTFD in live-cell imaging to study dynamic cellular processes. In addition, researchers are exploring the use of NTFD in the development of biosensors for environmental monitoring and medical diagnostics. Finally, there is ongoing research to better understand the mechanism of action of NTFD and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a compound that has significant potential for scientific research applications. Its fluorescent properties make it a valuable tool for studying biochemical and physiological processes. While there are some limitations to its use, ongoing research is exploring ways to overcome these limitations and expand the potential applications of NTFD.
合成法
The synthesis of 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-aminobenzoic acid with trifluoromethanesulfonic anhydride. This reaction produces NTFD as a yellow solid. The purity of the compound can be increased by recrystallization from acetonitrile.
科学的研究の応用
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is commonly used as a fluorescent probe in biochemical and physiological research. This compound has a high quantum yield and is highly sensitive to changes in the local environment. It can be used to monitor changes in pH, temperature, and ion concentration. In addition, NTFD is often used to study protein-protein interactions, enzyme kinetics, and intracellular signaling pathways.
特性
製品名 |
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium |
|---|---|
分子式 |
C7H3F3N2O4S |
分子量 |
268.17 g/mol |
IUPAC名 |
3-oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H3F3N2O4S/c8-7(9,10)17(14,15)4-1-2-5-6(3-4)12(13)16-11-5/h1-3H |
InChIキー |
MCGQHFSTNOVJHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=NO[N+](=C2C=C1S(=O)(=O)C(F)(F)F)[O-] |
正規SMILES |
C1=CC2=NO[N+](=C2C=C1S(=O)(=O)C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)





![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
